molecular formula C42H42P2Pd B1311409 Bis(tri-o-tolylphosphine)palladium(0) CAS No. 69861-71-8

Bis(tri-o-tolylphosphine)palladium(0)

Cat. No. B1311409
CAS RN: 69861-71-8
M. Wt: 715.1 g/mol
InChI Key: CUBIJGNGGJBNOC-UHFFFAOYSA-N
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Description

Bis(tri-o-tolylphosphine)palladium(0) is a chemical compound with the molecular formula C42H42P2Pd . It is used as a catalyst for palladium-catalyzed cross-coupling reactions, Kumada coupling, and Heck coupling . It is also used in amination and arylation reactions .


Synthesis Analysis

The synthesis of Bis(tri-o-tolylphosphine)palladium(0) involves the reaction of “Pd (DBA) 2” with tri-o-tolylphosphine in benzene . The reaction mixture is stirred at room temperature for 20 hours, resulting in a purple-brown solution .


Molecular Structure Analysis

The molecular structure of Bis(tri-o-tolylphosphine)palladium(0) is represented by the SMILES string: [Pd].CC1=CC=CC=C1P(C1=CC=CC=C1C)C1=CC=CC=C1C.CC1=CC=CC=C1P(C1=CC=CC=C1C)C1=CC=CC=C1C . This indicates that the palladium atom is coordinated with two tri-o-tolylphosphine ligands .


Chemical Reactions Analysis

As a catalyst, Bis(tri-o-tolylphosphine)palladium(0) is involved in various chemical reactions. It is used in palladium-catalyzed cross-coupling reactions, Kumada coupling, and Heck coupling . It is also used in amination and arylation reactions .


Physical And Chemical Properties Analysis

Bis(tri-o-tolylphosphine)palladium(0) has a molecular weight of 715.1 g/mol . It has a melting point of 220-225 °C . The compound is air sensitive .

Scientific Research Applications

Synthesis and Structural Characterization

  • Capturing a Ghost : A study attempted to improve the synthesis of bis[tris(o-tolyl)phosphine]palladium(0) but instead isolated a new compound, Pd(dba)[P(o-Tol)3]2, showcasing the intricacies of palladium chemistry and the significance of ligand and metal interactions. The study highlights the importance of palladium complexes in cross-coupling protocols and organometallic reactions, with a focus on the structural aspects such as bond lengths indicating the complex's metastability (Harding et al., 2013).

Catalytic Applications

  • Arylation of Catalyst-Poisoning ortho-Sulfanyl Aryl Halides : Bis(tri-tert-butylphosphine)palladium was utilized for the arylation of ortho-sulfanyl aryl halides, providing a solution to the poisoning behavior of aryl sulfides in cross-coupling reactions. This research underscores the adaptability of palladium catalysts in overcoming challenges related to substrate sensitivity (Vasu et al., 2017).

  • Efficient Ligands for Palladium-Catalyzed Reactions : The use of bis(tri-o-tolylphosphine)palladium(II) diacetate as a catalyst for coupling aromatic halides and alkenes, as well as for cycloisomerization reactions of enynes, demonstrates the role of palladium complexes as efficient catalysts in organic synthesis (Fulford, 2001).

  • Green Chemistry : Palladium complexes have been employed in Mizoroki–Heck reactions under mild conditions, showcasing the significance of ligand composition on catalytic activity. This research highlights the potential of palladium catalysts in environmentally friendly chemical processes (Oberholzer & Frech, 2013).

Novel Applications

  • In Vivo Chemistry : Nanoencapsulated palladium has been explored for its in vivo catalysis capabilities, specifically targeting and treating disease through catalytic activity. This groundbreaking application opens new avenues for the use of palladium catalysts in biomedicine and therapeutics (Miller et al., 2017).

Safety and Hazards

Bis(tri-o-tolylphosphine)palladium(0) is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Bis(tri-o-tolylphosphine)palladium(0) acts as a catalyst in biochemical reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. It interacts with various enzymes and proteins, facilitating the transfer of functional groups between molecules. The compound’s interaction with biomolecules is primarily through its palladium center, which can coordinate with various ligands and substrates, enhancing the reactivity of the molecules involved . This catalytic activity is essential in biochemical processes such as the synthesis of complex organic molecules and pharmaceuticals.

Cellular Effects

Bis(tri-o-tolylphosphine)palladium(0) influences cellular processes by acting as a catalyst in reactions that modify cellular components. It can affect cell signaling pathways by facilitating the synthesis of signaling molecules or modifying existing ones. Additionally, the compound can impact gene expression by participating in reactions that alter the structure or function of DNA and RNA . Its role in cellular metabolism includes catalyzing reactions that produce or consume metabolic intermediates, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of Bis(tri-o-tolylphosphine)palladium(0) involves its palladium center, which can form coordination complexes with various substrates. This interaction facilitates the transfer of functional groups, enabling the formation of new chemical bonds. The compound can act as both an electron donor and acceptor, allowing it to participate in redox reactions and other catalytic processes . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context, and can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(tri-o-tolylphosphine)palladium(0) can change over time due to its stability and degradation. The compound is air-sensitive and must be stored under inert conditions to maintain its activity . Over time, exposure to air and moisture can lead to the degradation of the compound, reducing its catalytic efficiency. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to catalyze reactions over extended periods .

Dosage Effects in Animal Models

The effects of Bis(tri-o-tolylphosphine)palladium(0) in animal models vary with different dosages. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function and overall organism health .

Metabolic Pathways

Bis(tri-o-tolylphosphine)palladium(0) is involved in various metabolic pathways, particularly those related to the synthesis and modification of organic molecules. It interacts with enzymes and cofactors that facilitate the transfer of functional groups, influencing the levels of metabolites and the overall metabolic flux . The compound’s catalytic activity can lead to the production of new metabolic intermediates, which can then participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, Bis(tri-o-tolylphosphine)palladium(0) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its catalytic activity and overall effectiveness . The compound’s distribution is also influenced by its solubility and stability, with higher concentrations typically found in areas where it can form stable complexes with biomolecules .

Subcellular Localization

The subcellular localization of Bis(tri-o-tolylphosphine)palladium(0) is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, where it can exert its catalytic effects . For example, the compound may be localized to the mitochondria, where it can participate in metabolic reactions, or to the nucleus, where it can influence gene expression .

properties

IUPAC Name

palladium;tris(2-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H21P.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h2*4-15H,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBIJGNGGJBNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H42P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449462
Record name Pd[(o-tol)3P]2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

715.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69861-71-8
Record name Pd[(o-tol)3P]2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tri-o-tolylphosphine) Palladium(0)
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Q & A

Q1: What is the significance of phosphine dissociation in the reactivity of Bis(tri-o-tolylphosphine)palladium(0)?

A1: The research abstract highlights that oxidative addition of an aryl bromide to Bis(tri-o-tolylphosphine)palladium(0) occurs after the dissociation of a tri-o-tolylphosphine ligand []. This suggests that the two-coordinate palladium(0) species, formed after ligand dissociation, is the reactive intermediate in this process. This is a crucial finding because it sheds light on the mechanistic pathway of the reaction. Understanding the role of ligand dissociation in generating reactive palladium species is fundamental for optimizing palladium-catalyzed cross-coupling reactions, which are ubiquitous in organic synthesis.

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